molecular formula C11H20O2 B14356339 Undecanedial CAS No. 95540-67-3

Undecanedial

Cat. No.: B14356339
CAS No.: 95540-67-3
M. Wt: 184.27 g/mol
InChI Key: SQWWBKIIYGLKHE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecanedial can be synthesized through several methods, including:

    Oxidation of 1,11-undecanediol: This method involves the oxidation of 1,11-undecanediol using oxidizing agents such as pyridinium chlorochromate or chromium trioxide. The reaction typically occurs under mild conditions to prevent over-oxidation to carboxylic acids.

    Ozonolysis of 1,11-undecene: Ozonolysis of 1,11-undecene followed by reductive workup can yield this compound. This method involves the cleavage of the carbon-carbon double bond by ozone, forming ozonides that are subsequently reduced to aldehydes.

    Hydroformylation of 1-decene: Hydroformylation of 1-decene using a rhodium catalyst can produce this compound. This reaction involves the addition of a formyl group to the terminal carbon of the alkene, followed by oxidation to the aldehyde.

Industrial Production Methods

In industrial settings, this compound is typically produced through the oxidation of 1,11-undecanediol due to the availability of the starting material and the efficiency of the process. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Undecanedial undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to undecanedioic acid using strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reduction of this compound using reducing agents like sodium borohydride or lithium aluminum hydride yields 1,11-undecanediol.

    Condensation: this compound can participate in aldol condensation reactions with other aldehydes or ketones, forming β-hydroxy aldehydes or ketones.

    Addition: Nucleophilic addition reactions with compounds like ammonia or primary amines can form imines or Schiff bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Condensation: Base catalysts such as sodium hydroxide or potassium hydroxide.

    Addition: Ammonia, primary amines.

Major Products Formed

    Oxidation: Undecanedioic acid.

    Reduction: 1,11-undecanediol.

    Condensation: β-hydroxy aldehydes or ketones.

    Addition: Imines or Schiff bases.

Scientific Research Applications

Undecanedial has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and complex molecules.

    Biology: this compound is studied for its potential antimicrobial properties and its role in biological signaling pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on biological systems.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of undecanedial involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophiles, such as amines and thiols, through nucleophilic addition reactions. This reactivity is crucial in its role in biological systems, where it can modify proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Undecanedial can be compared with other medium-chain aldehydes, such as:

    Decanedial: Similar in structure but with a ten-carbon chain.

    Dodecanedial: Similar in structure but with a twelve-carbon chain.

    Nonanedial: Similar in structure but with a nine-carbon chain.

Uniqueness

This compound’s uniqueness lies in its specific chain length and the presence of two terminal aldehyde groups, which confer distinct reactivity and properties compared to its analogs. This makes it particularly useful in applications requiring specific molecular interactions and properties.

Properties

IUPAC Name

undecanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWWBKIIYGLKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC=O)CCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538956
Record name Undecanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95540-67-3
Record name Undecanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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